N-[3-(benzoylamino)phenyl]-2-naphthamide
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Overview
Description
N-[3-(benzoylamino)phenyl]-2-naphthamide, also known as BAPNA, is a chemical compound that has been widely used in scientific research. It is a substrate for the enzyme chymotrypsin, which is commonly found in the digestive system of animals. BAPNA has been used to study the mechanism of action of chymotrypsin and its biochemical and physiological effects.
Mechanism of Action
The mechanism of action of chymotrypsin involves the catalytic triad of amino acid residues, serine, histidine, and aspartic acid. N-[3-(benzoylamino)phenyl]-2-naphthamide binds to the active site of chymotrypsin, where it is hydrolyzed by the serine residue. The histidine residue acts as a base to activate the serine residue, while the aspartic acid residue stabilizes the transition state of the reaction. The hydrolysis of this compound by chymotrypsin releases p-nitroaniline, which can be measured spectrophotometrically.
Biochemical and Physiological Effects:
This compound has been shown to have no significant biochemical or physiological effects on animals or humans. It is not metabolized in the body and is excreted unchanged in the urine. This compound is considered to be safe for laboratory use and has no known toxic effects.
Advantages and Limitations for Lab Experiments
N-[3-(benzoylamino)phenyl]-2-naphthamide is a widely used substrate for chymotrypsin assay because it is inexpensive, readily available, and easy to use. The assay is highly sensitive and can detect low levels of chymotrypsin activity. However, this compound has some limitations for lab experiments. It is not specific to chymotrypsin and can be hydrolyzed by other protease enzymes. The assay is also affected by pH, temperature, and the presence of inhibitors or activators.
Future Directions
There are several future directions for the use of N-[3-(benzoylamino)phenyl]-2-naphthamide in scientific research. One direction is to develop more specific substrates for chymotrypsin that can distinguish it from other protease enzymes. Another direction is to study the structure and function of chymotrypsin and its role in biological processes. This compound can also be used to study the inhibition of chymotrypsin by drugs or other compounds. Overall, this compound is a valuable tool for studying the mechanism of action of chymotrypsin and its biochemical and physiological effects.
Synthesis Methods
The synthesis of N-[3-(benzoylamino)phenyl]-2-naphthamide involves the reaction of 2-naphthylamine with benzoyl chloride in the presence of a base such as triethylamine. The reaction takes place in a solvent such as dichloromethane or chloroform and is carried out at room temperature. The product is purified by recrystallization from a suitable solvent such as ethanol or acetone.
Scientific Research Applications
N-[3-(benzoylamino)phenyl]-2-naphthamide has been widely used as a substrate for the enzyme chymotrypsin in scientific research. Chymotrypsin is a protease enzyme that cleaves peptide bonds in proteins and peptides. This compound is hydrolyzed by chymotrypsin to produce a yellow-colored product, p-nitroaniline, which can be measured spectrophotometrically. This assay is commonly used to determine the activity of chymotrypsin and to study its mechanism of action.
properties
IUPAC Name |
N-(3-benzamidophenyl)naphthalene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2O2/c27-23(18-8-2-1-3-9-18)25-21-11-6-12-22(16-21)26-24(28)20-14-13-17-7-4-5-10-19(17)15-20/h1-16H,(H,25,27)(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMNBZVFMCQWOFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)NC(=O)C3=CC4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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